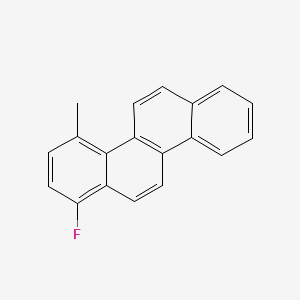
1-Fluoro-4-methylchrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4-methylchrysene is a fluorinated polycyclic aromatic hydrocarbon It is a derivative of chrysene, where a fluorine atom is substituted at the first position and a methyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methylchrysene can be synthesized through various methods. One common approach involves the fluorination of 4-methylchrysene using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like n-butyllithium . The reaction typically proceeds under mild conditions, yielding the desired fluorinated product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-4-methylchrysene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoro-substituted quinones.
Reduction: Reduction reactions can convert it to fluoro-substituted dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products:
Oxidation: Fluoro-substituted quinones.
Reduction: Fluoro-substituted dihydro derivatives.
Substitution: Various fluoro-substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-methylchrysene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound is used in studies to understand the effects of fluorinated polycyclic aromatic hydrocarbons on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the development of advanced materials with specific fluorinated properties.
Wirkmechanismus
The mechanism by which 1-fluoro-4-methylchrysene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s presence can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
- 1-Fluoro-2-methylchrysene
- 1-Fluoro-3-methylchrysene
- 1-Fluoro-5-methylchrysene
Comparison: 1-Fluoro-4-methylchrysene is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
61738-08-7 |
|---|---|
Molekularformel |
C19H13F |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
1-fluoro-4-methylchrysene |
InChI |
InChI=1S/C19H13F/c1-12-6-11-18(20)17-10-9-15-14-5-3-2-4-13(14)7-8-16(15)19(12)17/h2-11H,1H3 |
InChI-Schlüssel |
XNAKJMFAMGFTJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=C(C=CC2=C(C=C1)F)C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


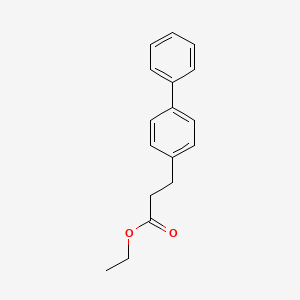
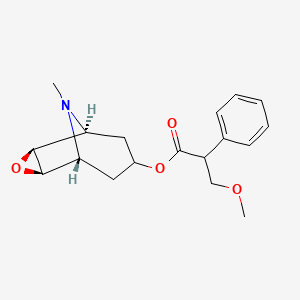
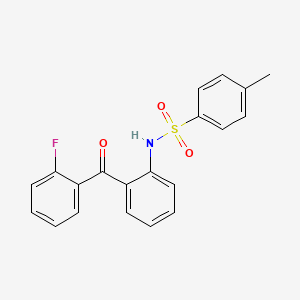
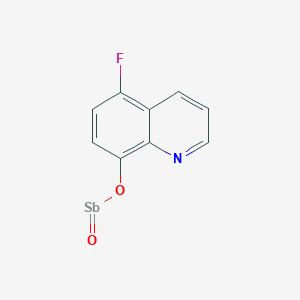
![tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate](/img/structure/B15290076.png)

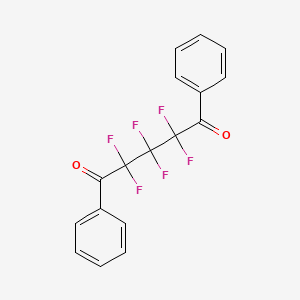
![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)

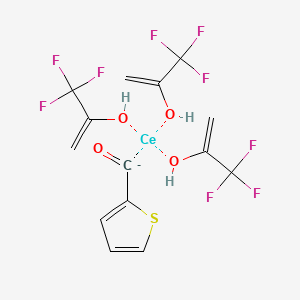
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B15290113.png)
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)

